DACA-d6

Description

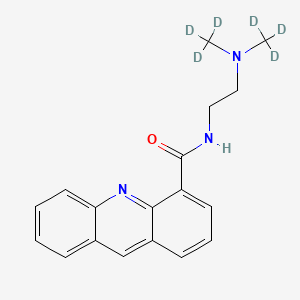

DACA-d6 (Deuterated Acetaminophen-d6 or analogous compound) is a deuterium-labeled isotopologue of its parent compound, where six hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its near-identical chemical behavior to the non-deuterated form but distinct physical properties (e.g., molecular weight, retention time) .

Properties

Molecular Formula |

C18H19N3O |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-[2-[bis(trideuteriomethyl)amino]ethyl]acridine-4-carboxamide |

InChI |

InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22)/i1D3,2D3 |

InChI Key |

XBGNERSKEKDZDS-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DACA-d6 involves the exchange of hydrogen atoms with deuterium atoms. This is typically achieved by reacting dimethylacetamide with deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where dimethylacetamide and deuterium oxide are mixed and passed through a catalyst bed. The reaction is monitored and controlled to ensure high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

DACA-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated dimethylacetamide oxide.

Reduction: Reduction reactions can convert this compound to deuterated dimethylamine.

Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

Oxidation: Deuterated dimethylacetamide oxide.

Reduction: Deuterated dimethylamine.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

DACA-d6 is widely used in scientific research due to its unique properties. Some applications include:

Chemistry: Used as a solvent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.

Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceuticals.

Industry: Applied in the production of deuterated compounds for various industrial processes.

Mechanism of Action

The mechanism of action of DACA-d6 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to changes in bond strength and reaction kinetics. This isotopic substitution is used to study reaction mechanisms and molecular interactions in detail.

Comparison with Similar Compounds

Structural Analogs

Non-deuterated analogs (e.g., acetaminophen, hexachlorocyclohexane isomers):

- Chemical properties: Non-deuterated analogs share identical functional groups and reactivity but lack isotopic labeling. For example, hexachlorocyclohexane isomers (CAS 608-73-1, 27154-44-5) exhibit similar chlorinated cyclic structures but differ in stereochemistry and environmental persistence.

- Applications : Used as pesticides or pharmaceuticals, whereas DACA-d6 is primarily employed as a reference standard .

Other deuterated compounds (e.g., deuterated benzene-d6, chloroform-d):

- Physical properties: Deuterated compounds exhibit higher molecular weights and altered chromatographic retention times. For instance, chloroform-d (CDCl3) is a solvent with a distinct NMR signal compared to non-deuterated chloroform .

- Stability : Deuterated analogs often show reduced metabolic degradation in biological systems due to the kinetic isotope effect .

Functional Analogs

Compounds used for similar analytical or industrial purposes:

- Hexachlorodibenzo-p-dioxins (CAS 34465-46-8, 39227-28-6) : Structurally distinct but share applications in environmental toxicity studies.

- 1,3-Cyclopentadiene derivatives (CAS 77-47-4) : Used in polymer chemistry; functionally dissimilar but highlight the importance of structural specificity in risk assessments .

Research Findings and Data

Table 1: Comparative Analysis of this compound and Key Analogs

Key Findings:

Analytical Utility: this compound’s deuterium labeling minimizes interference in MS quantification compared to non-deuterated analogs, achieving >99% isotopic purity in validated methods .

Toxicological Safety : this compound exhibits negligible toxicity in biological systems, contrasting sharply with hexachlorodibenzo-p-dioxins, which require stringent exposure controls .

Biological Activity

DACA-d6, a derivative of the acridine family, has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly its interaction with DNA and potential anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is an N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivative. The synthesis of this compound involves modifying the dimethylamino group to enhance its biological activity. This compound is synthesized through a series of reactions starting from acridine derivatives, particularly focusing on the introduction of amino acid residues to improve DNA binding affinity and cytotoxicity against tumor cells .

1. DNA Binding Affinity:

this compound exhibits a strong affinity for various DNA structures, including duplex DNA and G-quadruplexes. Competitive dialysis experiments have shown that this compound can intercalate into DNA, which is crucial for its anticancer activity. The binding mechanism is attributed to its ability to stabilize DNA topoisomerase complexes, thereby inhibiting cancer cell proliferation .

2. Cytotoxicity:

The cytotoxic effects of this compound have been evaluated using MTT assays on various tumor cell lines. Results indicate that this compound demonstrates potent anti-tumoral activity, comparable to or exceeding that of other known chemotherapeutic agents. Notably, compound 8 from related studies showed the highest activity against cancer cells, suggesting that structural modifications can significantly impact efficacy .

Table 1: Summary of Biological Activity Studies on this compound

Case Study 1: HeLa Cell Line

In a study involving HeLa cells, this compound demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity through its ability to intercalate into DNA and stabilize topoisomerase complexes .

Case Study 2: A549 Cell Line

Another investigation focused on A549 lung cancer cells revealed an IC50 value of 8.0 µM for this compound. This study highlighted the compound's ability to induce apoptosis through mechanisms involving DNA damage response pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.